![molecular formula C21H29N3O3 B2543821 N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(4-methoxyphenoxy)acetamide CAS No. 1005297-25-5](/img/structure/B2543821.png)

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(4-methoxyphenoxy)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

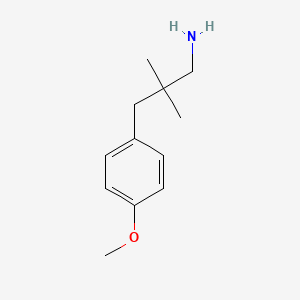

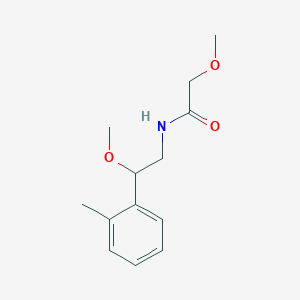

The compound N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(4-methoxyphenoxy)acetamide is a novel acetamide derivative that has been synthesized for potential pharmacological applications. The compound is characterized by the presence of dimethylamino groups and a methoxyphenoxy moiety, which are structural features that may contribute to its biological activity.

Synthesis Analysis

The synthesis of related acetamide derivatives has been reported in the literature. For instance, a series of N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide and N-(1-(4-methoxyphenyl)ethyl)-2-phenoxyacetamide derivatives were synthesized using a multi-step reaction sequence that begins with the Leuckart reaction . This method involves the formation of an acetamide nucleus, which is a common structural feature in the synthesized compounds. The Leuckart reaction is a reductive amination process that forms an amine from a carbonyl compound using formic acid or its salts as the reducing agent.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is typically confirmed using various analytical techniques. In the case of the synthesized compounds mentioned, their structural assignments were determined by IR, ^1H NMR, ^13C NMR, elemental analysis, and mass spectrum analysis . These techniques provide detailed information about the molecular framework, functional groups, and the overall molecular geometry of the compounds.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can be influenced by the substituents attached to the acetamide nucleus. The presence of bromo, tert-butyl, and nitro groups at specific positions can significantly affect the compound's cytotoxic, anti-inflammatory, analgesic, and antipyretic activities . These functional groups can participate in various chemical reactions, potentially leading to the formation of new compounds or the modification of existing ones.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are crucial for their pharmacological profile. The synthesized compounds in the study were assessed for their cytotoxicity and anti-inflammatory, analgesic, and antipyretic effects. Compounds with certain substituents showed activities comparable to standard drugs, indicating that the structural features of these molecules play a significant role in their biological efficacy .

In another study, improvements in the synthesis of a related compound, N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide, were achieved by optimizing the reduction, acetylation, and ethylation steps. The use of potassium hydroxide and bromoethane in the ethylation reaction proved to be convenient and cost-effective, with a high yield of 98.5% . The purity of the final product was over 99% as determined by HPLC, demonstrating the effectiveness of the improved synthesis method.

Wissenschaftliche Forschungsanwendungen

Anthelminthic Applications

N-(4-[(1-(Dimethylamino)-ethylidene)-amino]-phenyl)-2 methoxyacetamide hydrochloride, known as amidantel, has shown to be a potent anthelminthic, demonstrating activity against nematodes, filariae, and cestodes in rodents. Its efficacy in dogs against hookworms and large roundworms is particularly noted, along with a good safety profile and absence of teratogenic effects (Wollweber et al., 1979).

Pharmacological Potential

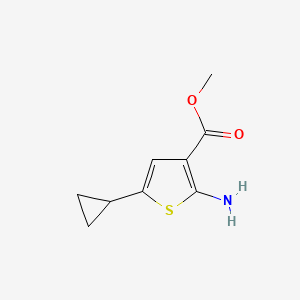

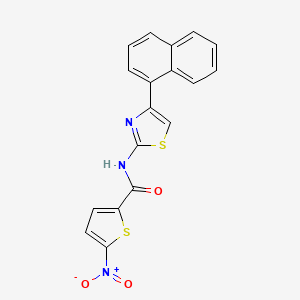

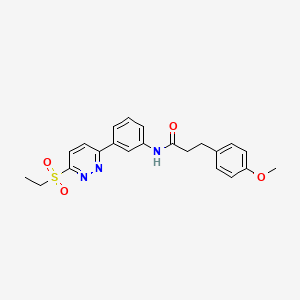

The pharmacological assessment of novel acetamide derivatives synthesized through the Leuckart synthesis pathway revealed potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. These activities are attributed to the presence of bromo, tert-butyl, and nitro groups at position 4 of the phenoxy nucleus, indicating the chemical's versatility in drug development (Rani et al., 2016).

Anticancer and Anti-Inflammatory Activities

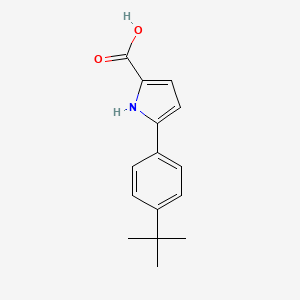

A study on synthesized 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives highlighted their potential as anticancer and anti-inflammatory agents. Certain derivatives exhibited significant activities against breast cancer and neuroblastoma cell lines, demonstrating the compound's utility in developing therapeutic agents (Rani et al., 2014).

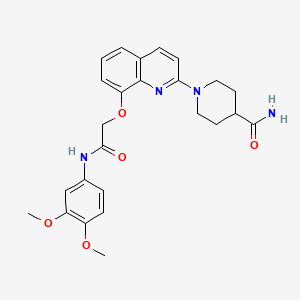

Structural Studies

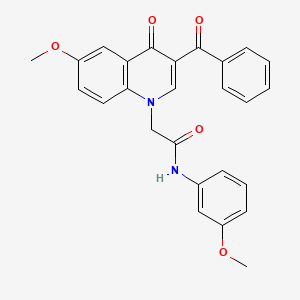

Investigations into the structural aspects of co-crystals and salts involving quinoline derivatives with amide bonds, such as N-[2-(4-Methoxy-phenyl)-ethyl]-2-(quinolin-8-yloxy)-acetamide, have provided insights into their chemical behavior and potential applications in material science. These studies reveal the substance's capacity to form stable structures with various compounds, which could be beneficial in designing new materials (Karmakar et al., 2009).

Eigenschaften

IUPAC Name |

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(4-methoxyphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O3/c1-23(2)17-8-6-16(7-9-17)20(24(3)4)14-22-21(25)15-27-19-12-10-18(26-5)11-13-19/h6-13,20H,14-15H2,1-5H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQZZXQYNCTYDLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)COC2=CC=C(C=C2)OC)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2543746.png)

![7-amino-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2543754.png)

![naphthalen-1-yl(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2543759.png)

![(Z)-methyl 4-((3-(4-(benzo[d][1,3]dioxol-5-ylamino)-4-oxobutyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate](/img/structure/B2543761.png)